Introduction: The Significance of the Arylpiperidine Scaffold
Introduction: The Significance of the Arylpiperidine Scaffold
An In-Depth Technical Guide to 1-(3,5-Dibromophenyl)piperidine: Properties, Synthesis, and Applications
The piperidine ring is a foundational heterocyclic scaffold in medicinal chemistry, appearing in the structure of numerous FDA-approved pharmaceuticals.[1][2][3] Its prevalence is due to its ability to confer favorable physicochemical properties, such as modulating lipophilicity and aqueous solubility, and providing a three-dimensional vector for molecular exploration.[3] When coupled with an aromatic system, the resulting N-arylpiperidine motif becomes a "privileged scaffold" for developing agents that target the central nervous system (CNS), among other therapeutic areas.[1][4][5][6]
This guide focuses on 1-(3,5-Dibromophenyl)piperidine, a key chemical intermediate and building block. The strategic placement of two bromine atoms on the phenyl ring offers synthetic handles for further functionalization, making it a valuable precursor for creating diverse chemical libraries in drug discovery and materials science. We will explore its core chemical properties, detail a robust synthetic methodology, and discuss its reactivity and potential applications for researchers and drug development professionals.
Core Chemical & Physical Properties
1-(3,5-Dibromophenyl)piperidine is a disubstituted aromatic amine. Its fundamental properties are summarized below, derived from established chemical databases.
| Property | Value | Source |
| IUPAC Name | 1-(3,5-dibromophenyl)piperidine | [7] |
| CAS Number | 1261995-07-6 | [7] |
| Molecular Formula | C₁₁H₁₃Br₂N | [7][8] |
| Molecular Weight | 319.04 g/mol | [7][8] |
| Canonical SMILES | C1CCN(CC1)C2=CC(=CC(=C2)Br)Br | [7] |
| InChI Key | XJRXMTGCKLGGJU-UHFFFAOYSA-N | [7] |
| PubChem CID | 53217038 | [7] |
Structural Analysis
The molecule's structure consists of a saturated six-membered piperidine ring linked via its nitrogen atom to the C1 position of a 3,5-dibrominated benzene ring.
Synthesis via Buchwald-Hartwig Amination
The formation of the C-N bond between the aryl ring and the piperidine nitrogen is most efficiently achieved through palladium-catalyzed cross-coupling, specifically the Buchwald-Hartwig amination.[9][10] This reaction has revolutionized the synthesis of aryl amines due to its broad substrate scope and functional group tolerance, replacing harsher, classical methods.[9]
The reaction couples an aryl halide (1,3,5-tribromobenzene or 1-halo-3,5-dibromobenzene) with piperidine in the presence of a palladium catalyst, a phosphine ligand, and a base.
Catalytic Cycle Mechanism
The catalytic cycle is a well-established sequence involving a Pd(0)/Pd(II) interchange.[9][10][11]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide, forming a Pd(II) complex.
-
Ligand Exchange/Amine Coordination: The amine (piperidine) coordinates to the palladium center.
-
Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.
The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are known to accelerate the reductive elimination step, improving reaction efficiency.[11]
Step-by-Step Procedure:
-
Catalyst Pre-formation/Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1,3,5-tribromobenzene (1.0 eq), Palladium(II) acetate (0.02 eq), XPhos (0.04 eq), and Sodium tert-butoxide (1.4 eq).
-
Causality: Using a slight excess of the phosphine ligand relative to the palladium source ensures the formation of the active monoligated Pd(0) species and prevents catalyst decomposition. Sodium tert-butoxide is a strong, non-nucleophilic base suitable for deprotonating the piperidinium intermediate without competing side reactions. [10]2. Addition of Amine and Solvent: Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene via syringe, followed by piperidine (1.2 eq).
-
Causality: A slight excess of the amine ensures the complete consumption of the limiting aryl halide. Anhydrous solvent is crucial to prevent quenching of the base and potential side reactions.
-
-
Reaction: Heat the sealed reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Quench carefully by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.
Spectroscopic Characterization
Confirmation of the product's identity is achieved through standard spectroscopic methods. While a specific public spectrum for this exact compound is not readily available, the expected ¹H NMR signals can be predicted based on the structure and data from analogous compounds. [12][13]
-
¹H NMR:
-
Aromatic Region (~7.0-7.5 ppm): The dibromophenyl ring protons are expected to appear as two signals: a triplet (for the H4 proton) and a doublet (for the H2 and H6 protons) due to symmetry.
-
Piperidine α-Protons (~3.1-3.3 ppm): The four protons adjacent to the nitrogen (α-protons) will appear as a multiplet, shifted downfield due to the deshielding effect of the nitrogen.
-
Piperidine β- and γ-Protons (~1.5-1.8 ppm): The remaining six protons of the piperidine ring will appear as a complex set of multiplets in the aliphatic region.
-
-
¹³C NMR: Expect distinct signals for the ipso, ortho, meta, and para carbons of the aromatic ring (with the bromine-substituted carbons being significantly shifted) and three signals for the piperidine carbons (α, β, and γ).
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), with prominent M, M+2, and M+4 peaks.
Reactivity and Synthetic Utility
The true value of 1-(3,5-Dibromophenyl)piperidine for a drug development professional lies in its potential for diversification. The two bromine atoms serve as versatile synthetic handles for subsequent cross-coupling reactions.
-
Sequential Cross-Coupling: The bromine atoms can be selectively functionalized in subsequent Suzuki, Stille, Sonogashira, or a second Buchwald-Hartwig amination reaction. This allows for the controlled, stepwise introduction of different substituents, rapidly building molecular complexity from a common core.
-
Lithiation/Grignard Formation: The aryl bromides can be converted into organolithium or Grignard reagents, which can then react with a wide range of electrophiles to introduce new functional groups.
This synthetic versatility makes the compound an ideal scaffold for generating libraries of analogues to probe structure-activity relationships (SAR) in drug discovery campaigns. [6]
Applications in Drug Discovery
The N-arylpiperidine framework is a cornerstone of many CNS-active drugs. [2][4]Derivatives have shown activity as:
-
Serotonin (5-HT) Receptor Ligands: The arylpiperidine scaffold is common in compounds targeting various 5-HT receptors, which are implicated in depression, anxiety, and other neuropsychiatric disorders. [6]* Histamine Receptor Ligands: N-arylpiperidines have been developed as potent agonists and antagonists for histamine receptors, particularly the H3 subtype. [5]* Norepinephrine Reuptake Inhibitors (NRIs): The structure is found in dual-acting agents that combine NRI activity with 5-HT₁ₐ partial agonism, a profile of interest for treating depression and ADHD. [4] 1-(3,5-Dibromophenyl)piperidine serves as a starting point for synthesizing novel analogues in these and other therapeutic areas. The dibromo substitution pattern allows for the exploration of chemical space in two distinct vectors, which is highly advantageous for optimizing potency, selectivity, and pharmacokinetic properties.
Conclusion
1-(3,5-Dibromophenyl)piperidine is more than a simple chemical; it is a strategically designed building block for advanced chemical synthesis. Its properties are well-defined, and its synthesis is reliably achieved through modern cross-coupling chemistry. For researchers in drug discovery, its true power lies in the two bromine atoms, which unlock a gateway to vast chemical diversity. A thorough understanding of its synthesis, reactivity, and the pharmacological importance of its core scaffold empowers scientists to leverage this molecule effectively in the quest for novel therapeutics.
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